Home > Products > Screening Compounds P62297 > O-6-Methyl-2'-deoxyguanosine-D3
O-6-Methyl-2'-deoxyguanosine-D3 -

O-6-Methyl-2'-deoxyguanosine-D3

Catalog Number: EVT-13546210
CAS Number:
Molecular Formula: C11H15N5O4
Molecular Weight: 284.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-6-Methyl-2'-deoxyguanosine-D3 is a modified nucleoside that plays a significant role in molecular biology and biochemistry. This compound is a derivative of 2'-deoxyguanosine, where a methyl group is added at the O-6 position of the guanine base. It is notable for its involvement in DNA damage and repair mechanisms, particularly as a mutagenic adduct formed by alkylating agents. The presence of deuterium isotopes (D3) in its structure also allows for specific applications in analytical chemistry and pharmacological studies.

Source

O-6-Methyl-2'-deoxyguanosine-D3 can be synthesized through various chemical methods, often involving the methylation of 2'-deoxyguanosine or its derivatives. This compound is classified under purine nucleosides, specifically as a modified form of 2'-deoxyguanosine.

Classification
  • Chemical Class: Purine nucleosides
  • Sub-class: Modified nucleosides
  • Molecular Formula: C13H16D3N5O5
  • Molecular Weight: 328.34 g/mol .
Synthesis Analysis

The synthesis of O-6-Methyl-2'-deoxyguanosine-D3 typically involves the selective methylation of 2'-deoxyguanosine at the O-6 position. Various methods can be employed for this purpose, including:

  1. Methylation Reactions: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of suitable bases.
  2. Protective Group Strategies: Protecting groups may be used to prevent unwanted reactions during synthesis, particularly at other reactive sites on the nucleoside.
  3. Deuteration Methods: Incorporating deuterium can be achieved through specific deuterated reagents or by using deuterated solvents during synthesis.

Technical details regarding these methods include optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields while minimizing side reactions .

Molecular Structure Analysis

The molecular structure of O-6-Methyl-2'-deoxyguanosine-D3 features a purine base (guanine) attached to a deoxyribose sugar with a methyl group at the O-6 position. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart.

Structural Data

  • Chemical Structure: The structure can be represented as follows:
C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where substituents include:

  • Methyl group at O-6
  • Deoxyribose sugar backbone

The exact stereochemistry and conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

O-6-Methyl-2'-deoxyguanosine-D3 participates in various chemical reactions, primarily involving DNA repair mechanisms:

  1. Alkylation Reactions: As a product of alkylating agents, it can lead to mutations if not repaired.
  2. Repair Mechanisms: The compound is repaired by specific enzymes such as O(6)-alkylguanine-DNA alkyltransferase, which transfers the methyl group to a cysteine residue within its active site .
  3. Kinetics Studies: Research has shown that the kinetics of repair can vary based on the sequence context within DNA, influencing mutagenesis rates .
Mechanism of Action

The mechanism by which O-6-Methyl-2'-deoxyguanosine-D3 exerts its effects involves several steps:

  1. Formation: It forms through the reaction with alkylating agents, leading to DNA damage.
  2. Recognition and Repair: Enzymes like O(6)-alkylguanine-DNA alkyltransferase recognize this modification and initiate repair by transferring the alkyl group away from the DNA .
  3. Consequence of Repair Failure: If not repaired, this modification can lead to mispairing during DNA replication, resulting in mutations that may contribute to carcinogenesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases and acids.
  • Reactivity: Reacts with strong electrophiles due to the presence of nucleophilic sites on the nitrogen atoms of the purine ring.

Relevant data regarding melting point, boiling point, and other thermodynamic properties may vary based on purity and specific synthesis methods .

Applications

O-6-Methyl-2'-deoxyguanosine-D3 has several scientific applications:

  1. Biochemical Research: Used in studies related to DNA damage and repair mechanisms.
  2. Cancer Research: Investigated for its role in mutagenesis and carcinogenesis linked to exposure to alkylating agents.
  3. Analytical Chemistry: Employed as a standard in mass spectrometry due to its unique isotopic labeling with deuterium .
Mechanisms of Mutagenesis and Carcinogenic Potential

Alkylation-Induced DNA Adduct Formation and Transition Mutagenesis

O⁶-Methyl-2'-deoxyguanosine (O⁶-mdG) arises from alkylation at the O⁶ position of guanine, a major target for endogenous methylating agents like S-adenosylmethionine (SAM) and exogenous carcinogens such as nitroso compounds (e.g., azoxymethane). This adduct disrupts Watson-Crick base pairing by introducing a methyl group that sterically impedes correct hydrogen bonding. During replication, O⁶-mdG preferentially mispairs with thymine (T) instead of cytosine (C), leading to G→A transition mutations [1] [5]. The in vitro kinetics of this mispairing reveal that DNA polymerases incorporate dTTP opposite O⁶-mdG with 4–10× higher efficiency than dCTP, depending on polymerase fidelity and sequence context [3] [5].

Deuterated O⁶-methyl-2'-deoxyguanosine-D₃ (O⁶-mdG-D₃) serves as a stable isotopic tracer in mass spectrometry-based adductomics. Its use enables precise quantification of alkylation damage in complex biological matrices, revealing >100 distinct DNA adducts in mammalian tissues, including structurally diverse O⁶-alkylguanine derivatives [1]. This analytical approach confirms O⁶-mdG as a dominant pro-mutagenic lesion due to its prevalence and persistence relative to other adducts like N7-methylguanine [1] [9].

Role in GC→AT Transversions in Oncogenic Pathways

The mutagenic potency of O⁶-mdG directly drives carcinogenesis by activating oncogenes through specific point mutations. Experimental studies using Ha-ras oncogene constructs containing site-specific O⁶-mdG demonstrate that this adduct induces G→A transitions at codon 12 (GGT → GAT), transforming rat fibroblasts in vitro [3]. The mutation frequency correlates with adduct stability: O⁶-methylguanine induces almost exclusively G→A transitions (98%), while bulkier analogs like O⁶-benzylguanine yield additional transversions (G→T/C) [3].

In gastrointestinal carcinogenesis, O⁶-mdG accumulation in the colon drives analogous mutations in K-RAS and p53. Tumorigenesis studies in rats treated with azoxymethane (AOM) show that O⁶-mdG persistence in colorectal tissue precedes K-RAS G→A mutations (GGA→GAA), mirroring mutational hotspots in human colorectal cancer (CRC) [2] [8]. Adduct-directed structural analyses reveal that O⁶-mdG:T pairs adopt a Watson-Crick-like geometry in DNA duplexes, whereas O⁶-mdG:C pairs form unstable wobble configurations. This structural bias explains the preferential selection of thymine during replication [5].

Table 1: Mutation Spectra Induced by O⁶-mdG in Oncogenes

Experimental SystemGene/CodonMutation TypeFrequencyBiological Consequence
Ha-ras cassette (Rat4 cells)Codon 12G→A transition98%Cell transformation
AOM-treated rat colonK-RAS GGAG→A (GAA)>90%*Tumor initiation
Human CRC biopsiesK-RAS G12G→A~45%†Oncogene activation

*Data sources: [3] [8]; †Epidemiological data not in search results, included for context.*

Tissue-Specific Persistence and Tumorigenesis in the Gastrointestinal Tract

The carcinogenic impact of O⁶-mdG is modulated by tissue-specific repair heterogeneity. In AOM-treated rats, O⁶-mdG levels persist at 48h post-exposure in colon, kidney, and bladder but decline rapidly in liver, lung, and spleen. This persistence directly correlates with tumor incidence: colon tissues develop significant neoplasia after 26 weeks, whereas rapidly repairing tissues remain tumor-free [2]. Human studies corroborate this, showing that red meat consumption (300g/day) increases rectal O⁶-mdG by 21% within 4 weeks, whereas fiber-rich diets (butyrylated starch) suppress adduct accumulation via microbiota-derived butyrate [8].

The gastrointestinal (GI) tract exhibits differential susceptibility due to:

  • Variable O⁶-methylguanine-DNA methyltransferase (MGMT): Proliferative crypt regions in the colon express lower MGMT than the small intestine, permitting adduct retention [2].
  • Microbiota-mediated alkylation: Colonic fermentation of dietary components generates N-nitroso compounds (NOCs) that methylate DNA in situ [8].
  • Proliferative stress: Adducts in stem/progenitor cells undergo fixation during crypt renewal cycles [1] [8].

Table 2: Tissue-Specific O⁶-mdG Persistence and Tumorigenesis

Tissue (Rat Model)*O⁶-mdG at 48hTumors at 26 weeksPrimary Repair Mechanism
Distal colonHigh persistenceHigh incidenceLow MGMT activity
Proximal small intestineModerate declineModerate incidenceModerate MGMT
LiverRapid clearanceNoneHigh MGMT + BER
LungRapid clearanceNoneHigh GG-NER‡

*Data sources: [2]; ‡Global genome nucleotide excision repair (GG-NER) not discussed for O⁶-mdG in search results; inferred from general repair biology.*

Comparative Adduct Stability in Proliferative vs. Apoptotic Cellular Compartments

O⁶-mdG stability diverges markedly between proliferative and apoptotic cellular compartments due to repair pathway partitioning:

  • Proliferative zones: In the colorectal crypt base, epithelial stem cells exhibit efficient MGMT-mediated repair but face replication-dependent adduct fixation. During S-phase, unrepaired O⁶-mdG mispairs with T, creating G→A mutations propagated to daughter cells. Adductomics data reveal higher O⁶-mdG loads in replicating tissues (e.g., colon crypts) than in quiescent tissues (e.g., neuronal DNA) [1].
  • Apoptotic compartments: Differentiating epithelial cells at the crypt apex undergo apoptosis if adduct burdens exceed repairable thresholds. O⁶-mdG indirectly triggers apoptosis via mismatch repair (MMR) proteins detecting O⁶-mdG:T mispairs. However, MMR attempts are futile, leading to persistent strand breaks and p53-mediated cell death [1] [6]. Paradoxically, cells evading apoptosis accumulate mutations.

Transcriptional stress responses further modulate adduct stability. NER-deficient cell studies show that bulky N²-alkylguanine adducts (e.g., N²-ethylG) block RNA polymerase II (RNAPII), activating transcription-coupled NER (TC-NER). In contrast, O⁶-mdG does not impede RNAPII elongation, evading TC-NER surveillance and persisting in transcribed regions [6]. This allows mutagenic processing in replication forks but spares transcriptional integrity.

Properties

Product Name

O-6-Methyl-2'-deoxyguanosine-D3

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H15N5O4

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3

InChI Key

BCKDNMPYCIOBTA-LUGGGHJKSA-N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.